molecular formula C14H18BrNO B022150 4-Isopropoxy-1-naphthalenemethylamine hydrobromide CAS No. 101931-30-0

4-Isopropoxy-1-naphthalenemethylamine hydrobromide

Cat. No. B022150
M. Wt: 296.2 g/mol
InChI Key: XBHFEZLJGBMCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-1-naphthalenemethylamine hydrobromide is a chemical compound that is widely used in scientific research. It is a hydrobromide salt of 4-Isopropoxy-1-naphthalenemethylamine, which is a derivative of naphthalene. This compound is known for its ability to act as a selective agonist for the 5-HT2B receptor, which makes it useful in the study of various physiological and biochemical processes.

Mechanism Of Action

The mechanism of action of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves its ability to selectively bind to and activate the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various cellular signaling pathways. By activating this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can modulate these pathways and affect various physiological and biochemical processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide are primarily related to its activity as a selective agonist for the 5-HT2B receptor. Some of the effects that have been observed include changes in heart rate, blood pressure, and metabolism. Additionally, this compound has been shown to modulate neurotransmitter release and affect the activity of various ion channels.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Isopropoxy-1-naphthalenemethylamine hydrobromide in lab experiments is its selectivity for the 5-HT2B receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and biochemical processes. However, one limitation of this compound is that it may not accurately represent the effects of endogenous ligands on the receptor, as it is a synthetic compound.

Future Directions

There are many potential future directions for research involving 4-Isopropoxy-1-naphthalenemethylamine hydrobromide. Some possible areas of study include its effects on cardiovascular function, metabolism, and neurotransmission. Additionally, researchers may be interested in exploring its potential as a therapeutic agent for various diseases and conditions. Overall, this compound has the potential to contribute significantly to our understanding of various physiological and biochemical processes.

Synthesis Methods

The synthesis of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves the reaction of 4-isopropoxy-1-naphthaldehyde with methylamine in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain the final hydrobromide salt.

Scientific Research Applications

4-Isopropoxy-1-naphthalenemethylamine hydrobromide is primarily used in scientific research to study the 5-HT2B receptor. This receptor is known to play a role in various physiological and biochemical processes, including cardiovascular function, metabolism, and neurotransmission. By acting as a selective agonist for this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can help researchers better understand the mechanisms involved in these processes.

properties

CAS RN

101931-30-0

Product Name

4-Isopropoxy-1-naphthalenemethylamine hydrobromide

Molecular Formula

C14H18BrNO

Molecular Weight

296.2 g/mol

IUPAC Name

(4-propan-2-yloxynaphthalen-1-yl)methylazanium;bromide

InChI

InChI=1S/C14H17NO.BrH/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14;/h3-8,10H,9,15H2,1-2H3;1H

InChI Key

XBHFEZLJGBMCTR-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-]

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-]

synonyms

(4-propan-2-yloxynaphthalen-1-yl)methylazanium bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.